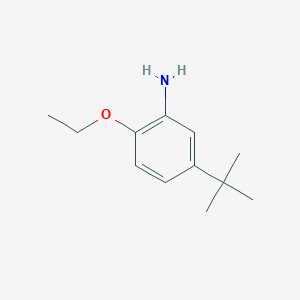

5-Tert-butyl-2-ethoxyaniline

Description

5-Tert-butyl-2-ethoxyaniline (IUPAC name: 5-(tert-butyl)-2-ethoxyaniline) is an aromatic amine derivative featuring a tert-butyl group at the 5-position and an ethoxy group (–OCH₂CH₃) at the 2-position of the benzene ring. This compound is structurally related to substituted anilines, which are widely used as intermediates in pharmaceuticals, agrochemicals, and dye synthesis. The tert-butyl group enhances steric hindrance and lipophilicity, while the ethoxy group modulates electronic properties, influencing reactivity and solubility.

Properties

IUPAC Name |

5-tert-butyl-2-ethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-5-14-11-7-6-9(8-10(11)13)12(2,3)4/h6-8H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBDMQBGMHOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-ethoxyaniline can be achieved through several methods. One common approach involves the alkylation of 2-ethoxyaniline with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Tert-butyl-2-ethoxyaniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-ethoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 5-Tert-butyl-2-ethoxyaniline typically involves the alkylation of 2-ethoxyaniline with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is often conducted in organic solvents like dimethylformamide at elevated temperatures to ensure high yield and purity.

Chemistry

5-Tert-butyl-2-ethoxyaniline serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:

- Oxidation : Leading to quinone derivatives.

- Reduction : Resulting in amino derivatives.

- Substitution : Producing halogenated and nitrated derivatives.

Biology

Research into the biological activity of 5-Tert-butyl-2-ethoxyaniline has revealed its potential interactions with biomolecules. Studies have shown that this compound can modulate enzyme activity and influence biochemical pathways, making it a candidate for further investigation in biological systems.

Medicine

In medicinal chemistry, 5-Tert-butyl-2-ethoxyaniline is explored for its therapeutic properties. It has been evaluated as a precursor in drug synthesis and has shown potential as an antibacterial agent against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) studies, demonstrating promising results comparable to standard antibiotics .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of 5-Tert-butyl-2-ethoxyaniline against clinical isolates of MRSA. Results indicated that certain derivatives exhibited MIC values significantly lower than those of traditional antibiotics, suggesting a strong potential for developing new antimicrobial agents from this compound .

| Compound | MIC (µM) | Activity Level |

|---|---|---|

| 5-Tert-butyl-2-ethoxyaniline | 12 | High |

| Ampicillin | 48 | Standard |

| Rifampicin | 24 | Standard |

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of compounds related to 5-Tert-butyl-2-ethoxyaniline. It was found that modifications to the side chains significantly affected the inhibitory activity against cyclooxygenase (COX) enzymes, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-ethoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the tert-butyl and ethoxy groups can enhance its binding affinity and specificity towards certain targets, leading to distinct biological effects.

Comparison with Similar Compounds

Structural Analogs: Methoxy vs. Ethoxy Substituents

The primary analogs for comparison are 5-tert-butyl-2-methoxyaniline (methoxy derivative) and 5-tert-butyl-2-ethoxyaniline (ethoxy derivative). Both share the tert-butyl group but differ in the alkoxy substituent (–OCH₃ vs. –OCH₂CH₃).

Key Differences:

Molecular Weight and Formula: Methoxy analog: C₁₁H₁₇NO (Molecular weight: 179.26 g/mol) . Ethoxy analog: Theoretical formula C₁₂H₁₉NO (Molecular weight: 193.29 g/mol).

Boiling Point :

- Methoxy analog : 113°C .

- Ethoxy analog : Estimated to be higher (~130–140°C) due to increased alkyl chain length.

Electronic Effects :

- Methoxy (–OCH₃) and ethoxy (–OCH₂CH₃) groups are both electron-donating via resonance, but the ethoxy group may exhibit slightly weaker electron-donating effects due to increased steric hindrance.

Solubility :

- The ethoxy derivative is expected to have lower water solubility than the methoxy analog due to greater hydrophobicity from the ethyl group.

Data Table: Comparative Properties

Biological Activity

5-Tert-butyl-2-ethoxyaniline is an organic compound classified as an aniline derivative, notable for its structural features that include a tert-butyl group at the 5-position and an ethoxy group at the 2-position of the aniline ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Structure

The molecular formula of 5-Tert-butyl-2-ethoxyaniline is with a molecular weight of 189.27 g/mol. The presence of both the tert-butyl and ethoxy groups enhances its lipophilicity, which is crucial for its interaction with biological targets.

Synthesis

The compound can be synthesized through several methods, commonly involving the alkylation of 2-ethoxyaniline with tert-butyl chloride in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide at elevated temperatures, optimizing yield and purity.

5-Tert-butyl-2-ethoxyaniline exhibits biological activity through its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways, potentially influencing processes such as inflammation and cellular signaling.

Enzyme Inhibition

Recent studies have explored the enzyme inhibition potential of related compounds, suggesting that modifications similar to those in 5-tert-butyl-2-ethoxyaniline could lead to effective inhibitors for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, derivatives designed with similar structural motifs have shown promising dual inhibitory activity against COX-2 and 5-LOX, which are implicated in inflammatory responses .

Antimicrobial Activity

The compound's structural characteristics contribute to its antimicrobial properties. Research on related phenylthiazole derivatives with tert-butyl groups has demonstrated significant antibacterial activity against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). These findings indicate that compounds sharing structural similarities with 5-tert-butyl-2-ethoxyaniline could also exhibit comparable antimicrobial effects .

Toxicity Profile

Toxicity assessments are critical for evaluating the safety of new compounds. Studies on related compounds have indicated favorable toxicity profiles, where certain derivatives maintained high cell viability even at elevated concentrations. This suggests that modifications in the side chains can enhance metabolic stability while minimizing toxicity .

Data Table: Biological Activity Overview

Case Study 1: Dual COX-2 and LOX Inhibitors

A recent study synthesized several derivatives based on the structural framework of 5-tert-butyl-2-ethoxyaniline to evaluate their enzyme inhibition potential. The results indicated that specific modifications led to compounds with IC50 values as low as 1.04 µM for COX-2 inhibition, showcasing the importance of structural variations in enhancing biological activity .

Case Study 2: Antimicrobial Efficacy Against MRSA

Another investigation focused on a series of phenylthiazoles containing a tert-butyl moiety. These compounds demonstrated promising antibacterial activity against MRSA strains, with some exhibiting rapid bactericidal effects and significant biofilm disruption capabilities. This underscores the potential of tert-butyl-containing structures in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.